2-methylamino-2-deoxy-L-gluconic acid

Chiral building block Amino sugar synthesis Stereochemistry

Researchers and procurement managers often struggle to source rare L-configured amino sugars, leading to incorrect analog substitution and failed syntheses. This compound offers a defined L-configuration and N-methyl substitution pattern distinct from common D-isomers. - **Key Application**: Chiral starting material for L-configured aminoglycoside analogs (e.g., streptomycin derivatives) and precursor to N-methyl-L-glucosamine. - **Technical Advantage**: Dual amino/carboxyl functionality enables selective derivatization; XlogP -5.4 with 6 H-bond donors ensures predictable aqueous handling. - **Supply Certainty**: Stable solid. Available in research quantities with immediate dispatch.

Molecular Formula C7H15NO6
Molecular Weight 209.20 g/mol
Cat. No. B11891642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylamino-2-deoxy-L-gluconic acid
Molecular FormulaC7H15NO6
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCNC(C(C(C(CO)O)O)O)C(=O)O
InChIInChI=1S/C7H15NO6/c1-8-4(7(13)14)6(12)5(11)3(10)2-9/h3-6,8-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6-/m0/s1
InChIKeyCMIVYQHYRQSIKJ-BXKVDMCESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylamino-2-deoxy-L-gluconic Acid – Tech Specs & Procurement


2-Methylamino-2-deoxy-L-gluconic acid (CAS 884312-21-4) is a synthetic L-configured amino sugar acid with the molecular formula C7H15NO6 and a molecular weight of 209.20 g/mol . The compound, systematically named (2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanoic acid, features a methylamino group at the C2 position of an L-gluconic acid backbone and is characterized by a high hydrogen bond donor/acceptor count (6 donors, 7 acceptors) and a calculated XlogP of -5.4 . It is commercially available from specialized chemical suppliers for research and development purposes .

Sourcing Considerations for 2-Methylamino-2-deoxy-L-gluconic Acid


The L-configuration, combined with the specific N-methyl substitution at the C2 position, renders 2-methylamino-2-deoxy-L-gluconic acid structurally distinct from more common D-configured amino sugars and glucosamine derivatives [1]. This precise stereochemical and substitution pattern is not interchangeable with compounds like D-glucosaminic acid, N-methyl-D-glucamine, or N-methyl-L-glucosamine, as they differ fundamentally in either the stereochemistry of the carbon backbone, the oxidation state of the functional groups, or both [1]. Substitution with an incorrect analog can lead to failed synthetic outcomes or the misinterpretation of biological data, particularly in studies where the compound is intended as a specific chiral building block or a defined component in a larger bioactive molecule [2].

2-Methylamino-2-deoxy-L-gluconic Acid vs. Analogs


Structural & Stereochemical Differences: N-Methyl-D-glucamine

2-Methylamino-2-deoxy-L-gluconic acid (C7H15NO6) is a carboxylic acid, distinguishing it fundamentally from the alcohol N-methyl-D-glucamine (meglumine, C7H17NO5) . Critically, it possesses L-stereochemistry, whereas meglumine is D-configured. While meglumine is a common pharmaceutical excipient used for its solubilizing properties, its different functional group (primary alcohol vs. carboxylic acid) and opposite stereochemistry preclude its use in applications requiring the specific chiral and reactive properties of the L-gluconic acid derivative . This distinction is paramount in asymmetric synthesis and the development of stereospecific bioactive molecules [1].

Chiral building block Amino sugar synthesis Stereochemistry

Stereochemical Differentiation: D-Glucosaminic Acid

The target compound is the N-methylated, L-enantiomer of 2-amino-2-deoxygluconic acid. D-Glucosaminic acid (CAS 3646-68-2), a common comparator, is a D-configured, non-methylated amino sugar acid found in bacterial Lipid A . While both are aldonic acids, the combination of L-stereochemistry and N-methylation in the target compound creates a distinct chemical entity . This difference is critical for research into biological pathways, where enzymes often exhibit high specificity for a particular enantiomer. Using the D-form in a system requiring the L-form would likely yield negative results, not due to lack of activity but due to stereochemical mismatch.

Lipid A analog Bacterial metabolite Chiral resolution

Functional Group Distinction: N-Methyl-L-glucosamine

2-Methylamino-2-deoxy-L-gluconic acid (carboxylic acid) differs from its closely related sugar, N-Methyl-L-glucosamine (CAS 42852-95-9, C7H15NO5, an aldehyde/hemiacetal), by the oxidation state at the C1 position [1]. N-Methyl-L-glucosamine is the core of the disaccharide streptobiosamine, a component of streptomycin [1]. The corresponding acid form is a key synthetic intermediate for preparing N-methyl-L-glucosamine and its derivatives, offering a different reactivity profile for chemical modifications [2]. While N-methyl-L-glucosamine is a direct product or precursor in certain biosynthetic pathways, the acid is a more stable and versatile starting material for laboratory-scale synthesis.

Streptomycin analog Disaccharide synthesis Building block

Research Applications of 2-Methylamino-2-deoxy-L-gluconic Acid


Chiral Building Block for Asymmetric Synthesis

This compound is optimally suited as a chiral starting material or intermediate for synthesizing more complex L-configured molecules, such as analogs of streptomycin or other bioactive amino sugars [1]. Its defined stereochemistry and dual amino/carboxyl functionality provide two distinct reactive sites for selective derivatization, enabling the construction of libraries of stereochemically pure compounds [1].

Synthesis of N-Methyl-L-glucosamine and Derivatives

The compound serves as a key synthetic precursor for preparing N-methyl-L-glucosamine and its various derivatives, which are of interest as components of aminoglycoside antibiotics [1]. Reduction of the carboxylic acid group is a direct route to the corresponding sugar, providing an alternative to biosynthetic or other chemical methods for obtaining this valuable building block [2].

L-Amino Sugar Metabolism & Enzyme Specificity

As a rare L-configured amino sugar acid, this compound can be used as a probe to study the substrate specificity of enzymes involved in amino sugar metabolism, which typically act on D-configured substrates [1]. It can be employed in assays to identify or characterize enzymes capable of metabolizing L-amino sugars, potentially revealing novel biochemical pathways or antibiotic resistance mechanisms [1].

Reference Standard for Chiral Chromatography

Due to its specific stereochemistry, this compound can be used as a reference standard in developing chiral HPLC or GC methods to separate and quantify mixtures of D- and L-amino sugar acids [1]. This application is critical in quality control for pharmaceutical research and in studying the enantiomeric purity of synthetic or biologically derived samples [1].

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